molecular formula C6H4BrClFN B2860663 3-Bromo-4-chloro-5-fluoroaniline CAS No. 35754-27-9

3-Bromo-4-chloro-5-fluoroaniline

Cat. No.: B2860663
CAS No.: 35754-27-9
M. Wt: 224.46
InChI Key: XPKPUVCHXFMSBC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is a solid at room temperature and is typically used in various chemical synthesis processes .

Preparation Methods

The synthesis of 3-Bromo-4-chloro-5-fluoroaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-chloro-3-fluoroaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .

Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

3-Bromo-4-chloro-5-fluoroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-5-fluoroaniline exerts its effects depends on its application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products . The molecular targets and pathways involved vary based on the specific reactions and applications.

Biological Activity

3-Bromo-4-chloro-5-fluoroaniline is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H4BrClF
  • Molecular Weight : 207.46 g/mol
  • CAS Number : 35754-27-9

1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Similar halogenated anilines exhibit activity against various bacterial strains, suggesting that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways.

2. Anticancer Properties
Research indicates that halogenated anilines can induce apoptosis in cancer cells. The compound is believed to interact with cellular signaling pathways that regulate cell survival and proliferation. For instance, studies have shown that derivatives can inhibit the growth of tumor cells by modulating the expression of genes involved in apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

Case Study 1: Antimicrobial Efficacy
A study on the antimicrobial activity of halogenated anilines, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating significant potency compared to other tested compounds.

Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a potential therapeutic role in cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential permeability across the blood-brain barrier. However, similar compounds have shown nephrotoxic effects due to metabolic activation pathways leading to reactive intermediates. Careful assessment of toxicity is essential when considering therapeutic applications.

Properties

IUPAC Name

3-bromo-4-chloro-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKPUVCHXFMSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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